

2,3,5-Trichlorobenzoic acid crystal structure

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Compound of Interest

Compound Name: 2,3,5-Trichlorobenzoic acid

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An In-Depth Technical Guide to the Crystal Structure of **2,3,5-Trichlorobenzoic Acid**

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the structural crystallography of **2,3,5-trichlorobenzoic acid**. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind its solid-state architecture. We will delve into the fundamental intermolecular forces that govern its crystal packing, the experimental methodologies used to elucidate this structure, and the implications of these findings for its physical and chemical properties.

Introduction: The Significance of Solid-State Structure

2,3,5-Trichlorobenzoic acid ($C_7H_3Cl_3O_2$) is a halogenated aromatic carboxylic acid.^{[1][2]} For any molecule intended for pharmaceutical or advanced material applications, a comprehensive understanding of its crystal structure is not merely academic—it is a cornerstone of development. The specific arrangement of molecules in a crystalline lattice dictates critical macroscopic properties, including:

- **Solubility and Dissolution Rate:** Influencing bioavailability in pharmaceutical contexts.
- **Stability:** Affecting shelf-life and degradation pathways.
- **Melting Point:** A key indicator of lattice energy and purity.^[1]

- **Hygroscopicity:** The tendency to absorb moisture from the air.
- **Mechanical Properties:** Such as tabletability and flowability.

The potential for a compound to exist in multiple crystalline forms, known as polymorphism, further complicates this landscape.[3] Different polymorphs of the same molecule can exhibit dramatically different properties, making polymorphic control a critical aspect of drug development and material science.

Physicochemical Properties of 2,3,5-Trichlorobenzoic Acid

A summary of the key physical and chemical properties of **2,3,5-trichlorobenzoic acid** is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₃ Cl ₃ O ₂	[1][2]
Molecular Weight	225.46 g/mol	[1]
Melting Point	~164-167 °C	[1][4]
Density	~1.6 g/cm ³	[1]
XLogP3	3.87	[1]

Elucidating the Crystal Structure: A Methodological Framework

Single-crystal X-ray diffraction (SCXRD) remains the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The workflow is a multi-stage process that demands precision at every step.

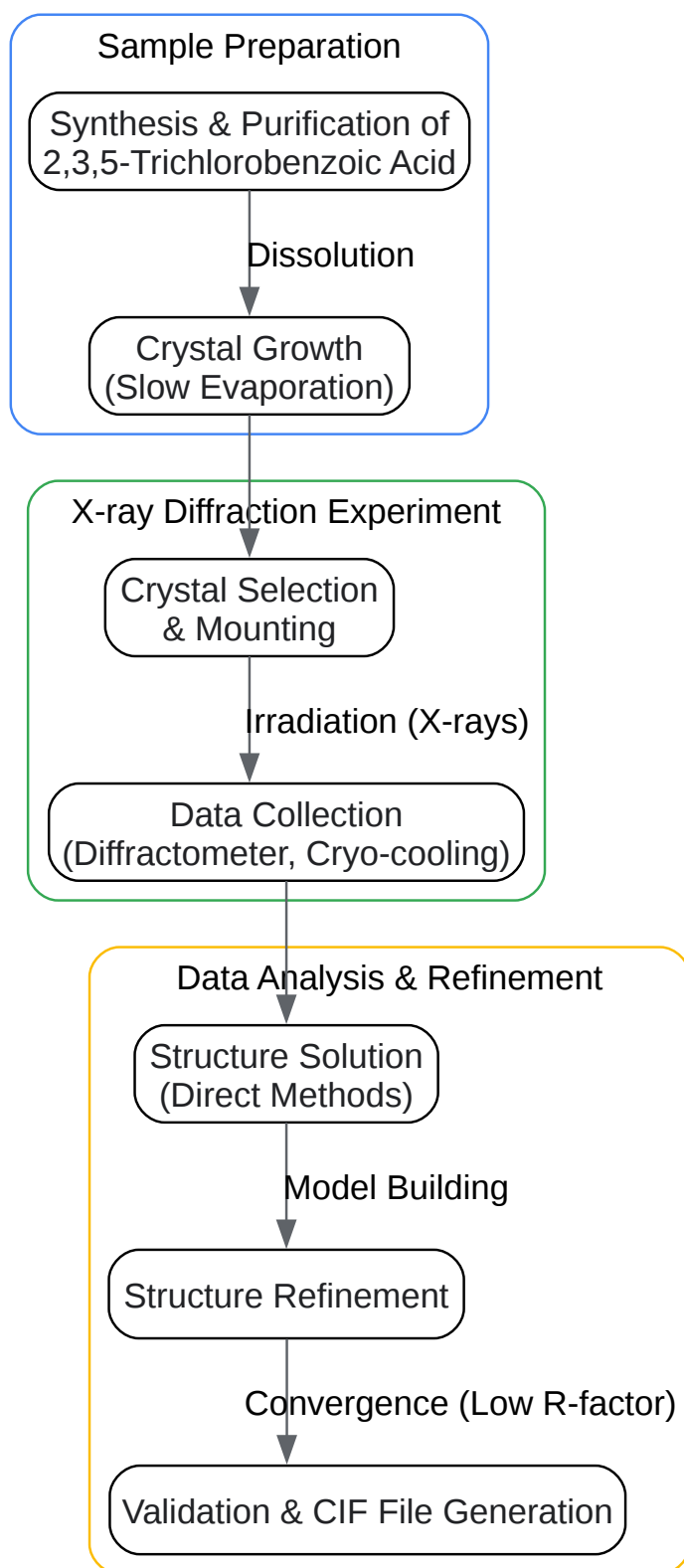
Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth & Selection (The Foundation):**

- Objective: To obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).
- Methodology: Slow evaporation from a suitable solvent is the most common laboratory method. A saturated solution of **2,3,5-trichlorobenzoic acid** is prepared in a solvent like ethanol or an acetic acid/water mixture and allowed to evaporate undisturbed over several days.
- Expert Insight: The choice of solvent is critical as it can influence the resulting polymorph. A screening of various solvents is essential to explore the polymorphic landscape of the compound.^[3] The crystal must be optically clear and exhibit sharp extinction under a polarizing microscope, indicating a single lattice.
- Mounting and Data Collection:
 - Objective: To mount the crystal on a goniometer and collect diffraction data at a controlled temperature.
 - Methodology: The selected crystal is mounted on a glass fiber or loop and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations, which improves the quality and resolution of the diffraction data.
 - Expert Insight: Low-temperature data collection provides a more accurate snapshot of the electron density, leading to more precise bond lengths and angles.
- Structure Solution and Refinement:
 - Objective: To process the diffraction data to generate an electron density map and build a molecular model.
 - Methodology: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The structure is then 'solved' using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then 'refined' against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

- Trustworthiness: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should ideally be below 5% for a well-refined structure.

Workflow Diagram: From Molecule to Solved Structure



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Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Core Structural Features: Intermolecular Interactions

While specific crystallographic data for the 2,3,5-isomer is not publicly available in the Cambridge Structural Database (CSD) at this time, we can infer its primary structural motifs based on the well-established principles of supramolecular chemistry and the known structures of analogous benzoic acids. The crystal packing will be a delicate balance of several key intermolecular interactions.^{[6][7]}

The Dominant Motif: Carboxylic Acid Dimerization

The most significant interaction governing the crystal structure of nearly all simple benzoic acids is the formation of a robust, centrosymmetric dimer via hydrogen bonding between the carboxylic acid groups.

- **Mechanism:** The acidic proton of one carboxylic acid group acts as a hydrogen bond donor to the carbonyl oxygen of a second molecule. Simultaneously, the second molecule reciprocates this interaction, creating a highly stable eight-membered ring motif ($R^2_2(8)$ in graph-set notation).
- **Energetics:** This O-H...O hydrogen bond is one of the strongest non-covalent interactions, providing a powerful driving force for crystallization and significantly influencing the compound's melting point and solubility.^{[8][9]}

Secondary Interactions: The Role of Chlorine

The three chlorine substituents on the aromatic ring are not passive spectators; they play a crucial role in directing the three-dimensional packing of the hydrogen-bonded dimers.

- **Halogen Bonding (Cl...O/Cl...Cl):** Halogen atoms, particularly when attached to an electron-withdrawing ring, can develop a region of positive electrostatic potential on their outermost surface (a σ -hole). This allows them to act as electrophilic species and interact favorably with nucleophiles like the oxygen atoms of the carboxylic acid group or even the electron-rich regions of adjacent chlorine atoms. These interactions, while weaker than hydrogen bonds, are highly directional and contribute significantly to the overall lattice energy.^[8]

- π - π Stacking: The aromatic rings of adjacent molecules may engage in π - π stacking interactions. However, the steric bulk and electronic repulsion from the three chlorine atoms may lead to offset or slipped-stack arrangements rather than a direct face-to-face overlap.

Visualizing the Supramolecular Assembly

The following diagram illustrates the primary interactions expected to define the crystal lattice of **2,3,5-trichlorobenzoic acid**.

Caption: Key intermolecular interactions in **2,3,5-trichlorobenzoic acid**.

Conclusion and Future Outlook

The crystal structure of **2,3,5-trichlorobenzoic acid** is predicted to be dominated by the formation of strong hydrogen-bonded carboxylic acid dimers. The three-dimensional architecture is then guided by a combination of weaker, yet structurally significant, halogen bonds and π -stacking interactions involving the chlorinated aromatic rings.

For professionals in drug development, this structural understanding is paramount. The high lattice energy imparted by the dimer motif suggests moderate to low aqueous solubility. Furthermore, the potential for different arrangements of these secondary interactions raises the possibility of polymorphism, where different crystal forms could exhibit varied stability and bioavailability.

Definitive experimental characterization via single-crystal X-ray diffraction is required to confirm these well-founded hypotheses. Such a study would provide the precise atomic coordinates, unit cell dimensions, and a detailed map of the intermolecular contacts, transforming this predictive framework into actionable knowledge for formulation and material design.

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